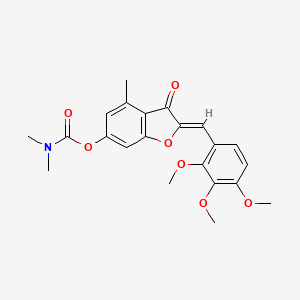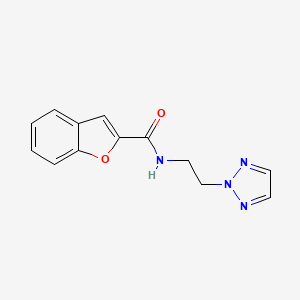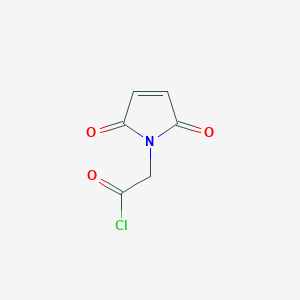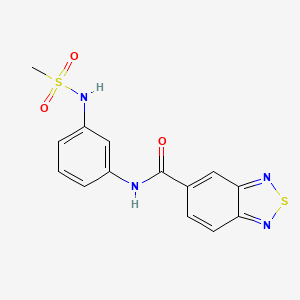
(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as carbamate, ketone, and benzofuran, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction . The presence of various modes of functional groups was analyzed by Fourier-Transform Infra-Red (FT-IR) spectra .Aplicaciones Científicas De Investigación
Synthesis Techniques
A study by Gabriele et al. (2006) discusses the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are chemically related to the compound . This synthesis involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showing significant stereoselectivity with Z isomers formed preferentially (Gabriele et al., 2006).
Agricultural Applications
Campos et al. (2015) explore the use of carbendazim (methyl-2-benzimidazole carbamate) in agriculture. While not the exact compound , it shares structural similarities. This study focuses on the sustained release of carbendazim using solid lipid nanoparticles and polymeric nanocapsules, highlighting their potential in agricultural applications to control fungal diseases (Campos et al., 2015).
Chemical Stability and Reactivity
Li et al. (2010) investigated the stability of metal−N-heterocyclic carbene (NHC) ligand bonds in certain complexes under oxidative conditions. This research, while not directly mentioning the specific compound, provides insights into the behavior of structurally related compounds in oxidative environments (Li et al., 2010).
Photocatalytic Applications
Mahalakshmi et al. (2007) discuss the photocatalytic degradation of carbofuran, a compound related to the one , using semiconductor oxides. This highlights potential applications in environmental remediation and the study of photocatalytic processes (Mahalakshmi et al., 2007).
Electrochemical Properties
Gibson et al. (2016) explore the electrochemical oxidation characteristics of albendazole, a compound structurally similar to the one . This research provides insights into the electrochemical behavior of such compounds, which may be relevant for various scientific applications (Gibson et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been synthesized and characterized in the context of zinc(ii) and mercury(ii) complexes . These complexes have been studied for their potential applications in various fields, suggesting that the compound may interact with metal ions as part of its mechanism of action.
Mode of Action
It is known to form complexes with zinc(II) and mercury(II), indicating that it may interact with these metal ions
Biochemical Pathways
Given its interaction with zinc(II) and mercury(II), it is possible that it may influence pathways involving these metal ions
Result of Action
It is known to form complexes with zinc(II) and mercury(II), suggesting potential applications in areas where these metal ions play a role
Propiedades
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-12-9-14(29-22(25)23(2)3)11-16-18(12)19(24)17(30-16)10-13-7-8-15(26-4)21(28-6)20(13)27-5/h7-11H,1-6H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDDNSNPCZVLHI-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2974446.png)


![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)

![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)